molecular formula C12H12O5 B14245540 2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid CAS No. 518337-65-0

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid

Cat. No.: B14245540
CAS No.: 518337-65-0
M. Wt: 236.22 g/mol
InChI Key: OOHUMBUTEDIRIB-UHFFFAOYSA-N
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Description

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid typically involves the condensation of 3-hydroxybenzaldehyde with glutaric acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(3-oxophenyl)methylidene]pentanedioic acid.

    Reduction: Formation of 2-[(3-hydroxyphenyl)methylidene]pentanediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pentanedioic acid moiety can chelate metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxyphenyl)methylidene]pentanedioic acid
  • 2-[(3-Aminophenyl)methylidene]pentanedioic acid
  • 2-[(3-Chlorophenyl)methylidene]pentanedioic acid

Uniqueness

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group can participate in additional hydrogen bonding and redox reactions, enhancing its versatility in various applications.

Properties

CAS No.

518337-65-0

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)methylidene]pentanedioic acid

InChI

InChI=1S/C12H12O5/c13-10-3-1-2-8(7-10)6-9(12(16)17)4-5-11(14)15/h1-3,6-7,13H,4-5H2,(H,14,15)(H,16,17)

InChI Key

OOHUMBUTEDIRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(CCC(=O)O)C(=O)O

Origin of Product

United States

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